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Introduction

Ethyl 2-cyclobutylpropanoate is a carboxylic acid ester characterized by the presence of a
cyclobutane ring attached to the alpha-carbon of the propanoate moiety. This structural feature
imparts specific characteristics to its spectroscopic signature. A thorough understanding of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is
crucial for its unambiguous identification, purity assessment, and structural elucidation in
research, development, and quality control settings. This guide provides a detailed analysis of
the spectroscopic data for ethyl 2-cyclobutylpropanoate, grounded in fundamental principles
and supported by established spectral data for analogous structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme is adopted
for the atoms in ethyl 2-cyclobutylpropanoate.

Caption: Structure of Ethyl 2-cyclobutylpropanoate with atom numbering.
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'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The *H NMR spectrum of ethyl 2-cyclobutylpropanoate provides a wealth of information
regarding the proton environments in the molecule. The predicted chemical shifts, multiplicities,
and integration values are summarized in the table below, followed by a detailed interpretation.

Table 1: Predicted *H NMR Data (400 MHz, CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.12 Quartet (q) 2H -OCH2CHs
~2.30 Multiplet (m) 1H CH-C=0
~2.05 Multiplet (m) 1H CH (cyclobutyl)
~1.90-1.70 Multiplet (m) 4H CHz (cyclobutyl)
~1.65 Multiplet (m) 2H CHz (cyclobutyl)
~1.25 Triplet (t) 3H -OCH2CHs
~1.15 Doublet (d) 3H CHs-CH

Interpretation of the *"H NMR Spectrum

» Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals. The
methylene protons (-OCH2CH?s) appear as a quartet around 4.12 ppm due to coupling with
the adjacent methyl protons. The methyl protons (-OCH2CHs) resonate as a triplet at
approximately 1.25 ppm, coupled to the methylene protons. This quartet-triplet pattern is a
hallmark of an ethyl group attached to an electronegative atom like oxygen.[1]

o Alpha-Proton: The proton on the alpha-carbon (CH-C=0) is expected to be a multiplet
around 2.30 ppm. Its chemical shift is influenced by the deshielding effect of the adjacent
carbonyl group and the cyclobutyl ring. Its multiplicity arises from coupling to the alpha-
methyl protons and the methine proton of the cyclobutane ring.
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» Cyclobutyl Ring Protons: The protons on the cyclobutane ring typically resonate in the range
of 1.6-2.5 ppm.[2][3] For ethyl 2-cyclobutylpropanoate, the methine proton on the
cyclobutane ring directly attached to the propanoate chain is expected around 2.05 ppm as a
multiplet. The remaining methylene protons of the cyclobutane ring will produce complex
overlapping multiplets between approximately 1.65 and 1.90 ppm. The specific chemical
shifts and coupling patterns of these protons are influenced by their stereochemical
relationships (cis/trans) to the substituent on the ring.

o Alpha-Methyl Protons: The methyl protons alpha to the chiral center (CHs-CH) appear as a
doublet around 1.15 ppm, due to coupling with the single alpha-proton.
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Caption: Key *H NMR coupling relationships in Ethyl 2-cyclobutylpropanoate.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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The 13C NMR spectrum provides information on the number of unique carbon environments
and their electronic nature.

Table 2: Predicted *3C NMR Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Carbon Atom Assignment
~175.0 C=0 (Ester)

~60.5 -OCH2CHs

~45.0 CH-C=0

~38.0 CH (cyclobutyl)

~25.0 CHz (cyclobutyl)

~18.5 CHz (cyclobutyl)

~15.0 CHs-CH

~14.0 -OCH2CHs

Interpretation of the **C NMR Spectrum

e Carbonyl Carbon: The most downfield signal, expected around 175.0 ppm, is characteristic
of an ester carbonyl carbon.

o Ethyl Group Carbons: The carbon of the methylene group attached to the oxygen (-
OCH2CH?5) is found at approximately 60.5 ppm. The terminal methyl carbon (-OCH2CH3)
resonates further upfield, around 14.0 ppm.

e Propanoate Backbone Carbons: The alpha-carbon (CH-C=0) is predicted to be around 45.0
ppm. The alpha-methyl carbon (CHs-CH) will appear at a more upfield position, around 15.0

ppm.

o Cyclobutyl Ring Carbons: The methine carbon of the cyclobutane ring directly attached to the
propanoate chain is expected around 38.0 ppm. The methylene carbons of the cyclobutane
ring will give rise to signals in the aliphatic region, with a typical chemical shift for an
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unsubstituted cyclobutane being around 22.4 ppm.[4] In this substituted system, the two non-
equivalent methylene carbons are predicted to appear around 25.0 ppm and 18.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-

Alkanes (ethyl,
~2960-2850 Strong C-H stretch

cyclobutyl)
~1740 Strong C=0 stretch Saturated Ester
~1250-1000 Strong C-O stretch Ester

Interpretation of the IR Spectrum

e C-H Stretching: Strong absorption bands in the 2960-2850 cm~* region are indicative of the
C-H stretching vibrations of the sp? hybridized carbons in the ethyl and cyclobutyl groups.

e Carbonyl (C=0) Stretching: A very strong and sharp absorption band around 1740 cm~1 is
the most prominent feature of the spectrum. This is characteristic of the C=0 stretching
vibration in a saturated aliphatic ester.[5][6][7] The position of this band is a key diagnostic
tool for identifying the ester functional group.

e C-O Stretching: The "fingerprint” region of the spectrum will contain strong bands between
1250 cm~1 and 1000 cm~1, These absorptions arise from the C-O stretching vibrations of the
ester group. Esters typically show two C-O stretches: an asymmetric C-C-O stretch and a
symmetric O-C-C stretch.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule upon ionization.
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Table 4: Predicted Key Mass Fragments (Electron lonization)

m/z Proposed Fragment
156 [M]* (Molecular lon)
111 [M - OCH2CHs]*

88 [CH3CH=C(OH)OCH2CHs]* (McLafferty

Rearrangement)
83 [M - COOCH2CHs]*
55 [CaH7]* (Cyclobutyl fragment)
29 [CH2CHs]*

Interpretation of the Mass Spectrum

e Molecular lon: The molecular ion peak ([M]*) would be observed at an m/z of 156,
corresponding to the molecular weight of ethyl 2-cyclobutylpropanoate (CsH1602).[6][9]

o Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond
alpha to the carbonyl group. Loss of the ethoxy radical (-«OCH2CHs) would result in a
fragment at m/z 111. Loss of the ethyl group from the ethoxy moiety would lead to a
fragment corresponding to the loss of 29 mass units.

o McLafferty Rearrangement: Ethyl esters with a gamma-hydrogen can undergo a
characteristic McLafferty rearrangement.[10][11] This involves the transfer of a hydrogen
atom from the gamma-carbon to the carbonyl oxygen, followed by the elimination of a neutral
alkene. In this case, a prominent peak at m/z 88 is expected, which is highly diagnostic for
the presence of an ethyl ester group.

o Other Fragments: Cleavage of the bond between the alpha-carbon and the cyclobutyl ring
would lead to the loss of the entire ester group, resulting in a fragment at m/z 83. The
cyclobutyl cation itself would give a signal at m/z 55. The ethyl cation would be observed at
m/z 29.
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Caption: Key fragmentation pathways for Ethyl 2-cyclobutylpropanoate in MS.

Conclusion

The spectroscopic data of ethyl 2-cyclobutylpropanoate are in excellent agreement with its
proposed structure. *H and 3C NMR provide a detailed map of the carbon and hydrogen
skeleton, IR spectroscopy confirms the presence of the key ester functional group, and mass
spectrometry reveals the molecular weight and characteristic fragmentation patterns. This
comprehensive spectroscopic analysis serves as a robust foundation for the identification and
characterization of this molecule in various scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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